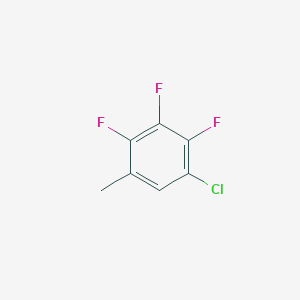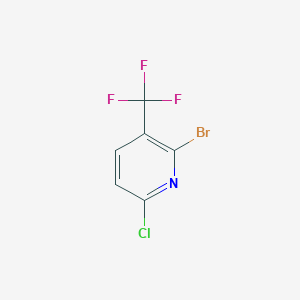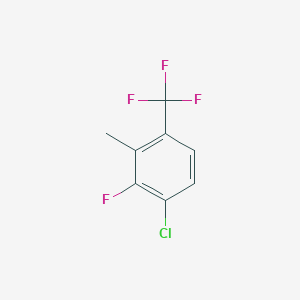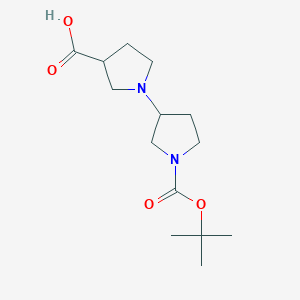
3-Chloro-4,5,6-trifluorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4,5,6-trifluorotoluene (3-CFT) is a halogenated aromatic compound that is used in a variety of scientific applications. It is a colorless, volatile liquid that can be synthesized from toluene and chloroform. 3-CFT has a wide range of applications in the fields of chemistry, biochemistry and medicine due to its unique properties.
Scientific Research Applications
3-Chloro-4,5,6-trifluorotoluene has a wide range of applications in scientific research. It is used as a reagent in organic synthesis reactions and as a catalyst in many reactions, such as the Diels-Alder reaction. It is also used as a solvent for a variety of organic compounds and as an additive in fuel formulations. Additionally, it is used in the synthesis of pharmaceuticals and agrochemicals, as well as in the production of polymers.
Mechanism of Action
3-Chloro-4,5,6-trifluorotoluene is a halogenated aromatic compound, and its mechanism of action is similar to other halogenated aromatics. It is an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It also binds to other proteins and enzymes, such as glutathione S-transferases, which are involved in detoxification and drug metabolism.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to DNA damage and cell death. It has also been shown to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, it has been found to have an effect on the nervous system, resulting in increased activity of the neurotransmitter dopamine.
Advantages and Limitations for Lab Experiments
3-Chloro-4,5,6-trifluorotoluene has many advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize from toluene and chloroform. Additionally, it is a volatile liquid, which makes it easy to handle and store. However, this compound is toxic and should be handled with caution. It is also a flammable liquid, and special care should be taken when using it in laboratory experiments.
Future Directions
The potential future directions for 3-Chloro-4,5,6-trifluorotoluene are vast. It could be used in the development of new pharmaceuticals and agrochemicals, as well as in the production of polymers. It could also be used as a reagent in organic synthesis reactions and as a catalyst in many reactions. Additionally, it could be used in the study of the biochemical and physiological effects of halogenated aromatics. Finally, it could be used in the development of new fuel formulations and in the study of the effects of oxidative stress on cells.
Synthesis Methods
3-Chloro-4,5,6-trifluorotoluene can be synthesized from toluene and chloroform using a Friedel-Crafts reaction. In this reaction, toluene is treated with chloroform in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction produces this compound as the main product, along with other minor products. The reaction is typically carried out at a temperature of around 120-140°C.
properties
IUPAC Name |
1-chloro-2,3,4-trifluoro-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEQGWVAHSVAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321906.png)

![tert-Butyl 3-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321916.png)
![tert-Butyl 3-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321922.png)

![tert-Butyl 3-{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321935.png)
![tert-Butyl 2{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321942.png)

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B6321952.png)
![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-diazepane-1-carboxylate](/img/structure/B6321962.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321975.png)
![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321976.png)

